N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide typically involves the construction of the benzofuran ring followed by the introduction of the isothiazole moiety. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, a benzofuran derivative can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Addition: Addition reactions can occur at the double bonds present in the benzofuran ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its unique structural features, it is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s anti-inflammatory properties may involve the inhibition of specific signaling pathways involved in inflammation .
Comparison with Similar Compounds
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide: This compound has a similar structure but with a methoxy group at the 7-position, which may influence its biological activity.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains a benzofuran ring and exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-12(18-15-8)14-13(16)11-7-9-4-2-3-5-10(9)17-11/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMKFODHFZCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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